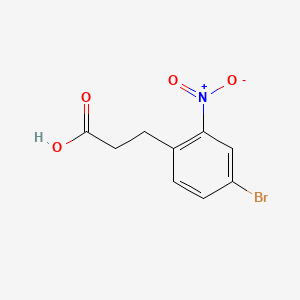

3-(4-Bromo-2-nitrophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCLOPCPLDELLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675442 | |

| Record name | 3-(4-Bromo-2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086386-16-4 | |

| Record name | 4-Bromo-2-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Bromo 2 Nitrophenyl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the (4-Bromo-2-nitrophenyl)propanoic Acid Scaffold

A retrosynthetic analysis of 3-(4-Bromo-2-nitrophenyl)propanoic acid reveals several potential disconnection points, leading to a variety of plausible synthetic routes. The most logical primary disconnection is at the Cα-Cβ bond of the propanoic acid side chain, suggesting a precursor such as (E)-3-(4-bromo-2-nitrophenyl)propenoic acid. This unsaturated intermediate can, in turn, be disconnected at the Cα=Cβ double bond, pointing towards 4-bromo-2-nitrobenzaldehyde (B1297750) as a key starting material. This approach is attractive due to the prevalence of condensation reactions for the formation of α,β-unsaturated acids.

Alternatively, a disconnection between the aromatic ring and the propanoic acid side chain suggests a Friedel-Crafts type reaction. This would involve the acylation of a 1-bromo-3-nitrobenzene (B119269) derivative with a three-carbon electrophile, such as succinic anhydride (B1165640), followed by reduction. The directing effects of the bromo and nitro substituents on the aromatic ring are critical considerations for this strategy.

A third strategic disconnection could involve the formation of the C-C bond at the benzylic position, potentially through a Heck reaction between 4-bromo-2-nitrobromobenzene and an acrylic acid derivative. Each of these retrosynthetic pathways offers distinct advantages and challenges, which will be explored in the subsequent sections.

Exploration of Classical Synthetic Routes to this compound

Classical organic reactions provide a foundational framework for the synthesis of this compound. These established methods, while sometimes requiring harsh conditions, are well-understood and offer reliable pathways to the target molecule.

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation offers a direct approach to establishing the carbon skeleton of the target molecule. This reaction typically involves the acylation of an aromatic substrate with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, a plausible route involves the reaction of 1-bromo-3-nitrobenzene with succinic anhydride under Friedel-Crafts conditions.

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the benzene (B151609) ring. The nitro group is a strong deactivating group and a meta-director, while the bromine atom is a deactivating ortho-, para-director. In this case, the directing effects are conflicting. However, the position of acylation would likely be influenced by the less deactivating bromo substituent, potentially leading to a mixture of isomers. The desired product would require acylation at the position ortho to the bromine and para to the nitro group.

Following the acylation, the resulting keto-acid would require reduction of the ketone functionality to a methylene (B1212753) group. This can be achieved through methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Table 1: Plausible Friedel-Crafts Acylation Route

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 1-Bromo-3-nitrobenzene, Succinic anhydride | AlCl₃ | 4-(4-Bromo-2-nitrophenyl)-4-oxobutanoic acid |

Perkin Condensation and Related Approaches

The Perkin condensation is a classical method for the synthesis of α,β-unsaturated aromatic acids, which can serve as precursors to the target molecule. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

In a potential synthesis of this compound, 4-bromo-2-nitrobenzaldehyde would be reacted with acetic anhydride and sodium acetate. This condensation would yield (E)-3-(4-bromo-2-nitrophenyl)propenoic acid. The subsequent step would involve the selective reduction of the carbon-carbon double bond to afford the desired propanoic acid. This reduction can be achieved through catalytic hydrogenation.

A related and often more efficient method is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine. The reaction of 4-bromo-2-nitrobenzaldehyde with malonic acid would also produce (E)-3-(4-bromo-2-nitrophenyl)propenoic acid, which can then be hydrogenated.

Table 2: Perkin/Knoevenagel Condensation Route

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1a (Perkin) | 4-Bromo-2-nitrobenzaldehyde, Acetic anhydride | Sodium acetate, Heat | (E)-3-(4-Bromo-2-nitrophenyl)propenoic acid |

| 1b (Knoevenagel) | 4-Bromo-2-nitrobenzaldehyde, Malonic acid | Pyridine, Piperidine | (E)-3-(4-Bromo-2-nitrophenyl)propenoic acid |

Kolbe-Schmitt Reaction Derivatives

The Kolbe-Schmitt reaction is a carboxylation reaction of phenols, typically used for the synthesis of salicylic (B10762653) acid and its derivatives. A direct application of this reaction to synthesize this compound is not feasible as the starting material is not a phenol (B47542) and the reaction introduces a carboxyl group directly onto the aromatic ring, not as part of a propanoic acid side chain.

A highly modified and multi-step approach would be necessary, likely involving the synthesis of a 4-bromo-2-nitrophenylethane derivative, followed by conversion to a phenol, and then attempting a carboxylation. However, achieving the desired regioselectivity and the complexity of such a route make it a less practical and less explored option for this particular target molecule.

Contemporary and Green Chemistry Approaches to the Synthesis of this compound

Catalytic Hydrogenation-Based Strategies

As outlined in the classical routes, catalytic hydrogenation is a key transformation for the synthesis of this compound from its unsaturated precursor, (E)-3-(4-bromo-2-nitrophenyl)propenoic acid. This method is generally considered a green chemistry approach due to the use of a catalyst and hydrogen gas as the reducing agent, with water being the only byproduct.

The choice of catalyst is crucial for achieving high selectivity. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the reduction of carbon-carbon double bonds. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or ethyl acetate. Care must be taken to control the reaction conditions to avoid the reduction of the nitro group, which is also susceptible to hydrogenation. Selective hydrogenation of the double bond in the presence of a nitro group can often be achieved under milder conditions (e.g., lower hydrogen pressure and temperature).

Table 3: Catalytic Hydrogenation of the Propenoic Acid Intermediate

| Substrate | Catalyst | Solvent | Conditions | Product |

|---|

In addition to the reduction of the propenoic acid, modern palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a contemporary alternative for the synthesis of the unsaturated intermediate itself. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. In this context, 4-bromo-2-nitroiodobenzene could potentially be coupled with acrylic acid or its esters to form the (E)-3-(4-bromo-2-nitrophenyl)propenoic acid scaffold. This method can offer high stereoselectivity for the trans-isomer.

Cross-Coupling Reactions for Aryl-Propanoic Acid Linkages

The formation of the carbon-carbon bond between the aromatic ring and the propanoic acid side chain is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging such sp²-sp³ linkages with high efficiency and functional group tolerance. Several strategies can be envisioned, starting from precursors like 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-2-nitrotoluene.

One plausible approach involves a Heck-type reaction between a protected 3-bromopropanoate (B1231587) ester and 4-bromo-2-nitrostyrene, which would itself be derived from the corresponding benzaldehyde. A more direct and convergent strategy would employ a Suzuki or Negishi coupling. For instance, the reaction of a (4-bromo-2-nitrophenyl)boronic acid derivative with a suitable three-carbon synthon bearing a leaving group, such as ethyl 3-bromopropanoate, could be catalyzed by a palladium complex.

Decarboxylative cross-coupling reactions represent another innovative route. This method avoids the pre-functionalization required for traditional cross-coupling partners (like boronic acids or organozincs) by using readily available carboxylic acids. A hypothetical pathway could involve the coupling of 4-bromo-2-nitrobenzoic acid with a malonic acid derivative, followed by decarboxylation to yield the desired propanoic acid side chain.

Below is a table summarizing potential cross-coupling strategies for the synthesis of the aryl-propanoic acid core.

| Coupling Strategy | Aryl Precursor | C3 Synthon | Catalyst System (Example) | Key Advantages |

| Suzuki Coupling | (4-Bromo-2-nitrophenyl)boronic acid | Ethyl 3-bromopropanoate | Pd(PPh₃)₄ / Base | High functional group tolerance; commercially available reagents. |

| Heck Reaction | 1-Bromo-4-iodo-2-nitrobenzene | Ethyl acrylate | Pd(OAc)₂ / Ligand | Atom economy; direct olefination followed by reduction. |

| Negishi Coupling | 4-Bromo-2-nitroiodobenzene | 3-(Iodozincio)propanoate | PdCl₂(dppf) | High reactivity and selectivity for C-C bond formation. |

| Decarboxylative Coupling | 4-Bromo-2-nitrobenzoic acid | Malonic acid monoester | Pd or Cu catalyst / Oxidant | Use of inexpensive carboxylic acids; avoids organometallic reagents. |

These methods provide a modular approach, allowing for the late-stage introduction of the propanoic acid moiety onto a pre-functionalized aromatic ring, which can be advantageous for building a library of related analogs.

Bio-Catalytic and Enzyme-Mediated Synthesis of the Compound

The principles of green chemistry have spurred interest in biocatalytic methods for synthesizing chemical intermediates. While direct enzymatic synthesis of this compound is not widely reported, enzyme-mediated approaches can be applied to produce key precursors sustainably. Phenylalanine ammonia (B1221849) lyases (PAL) and tyrosine ammonia lyases (TAL) are enzymes capable of converting amino acids like phenylalanine or tyrosine into cinnamic acid or p-coumaric acid, respectively. nih.govnih.gov These unsaturated acids are direct precursors to phenylpropanoic acids via reduction of the double bond.

A potential bio-catalytic route could involve the following steps:

Enzymatic Synthesis of a Precursor : Genetically engineered microorganisms, such as Escherichia coli, can be designed to overproduce enzymes that convert simple feedstocks into a phenylpropanoic acid backbone. nih.gov

Chemo-enzymatic Sequence : A chemo-enzymatic strategy could involve the enzymatic production of 3-phenylpropanoic acid, followed by regioselective chemical nitration and bromination steps.

Furthermore, hydrolase enzymes, particularly lipases, are extensively used for the kinetic resolution of racemic carboxylic acids and esters. nih.gov Should a chiral analog of this compound be desired (see section 2.4), lipases could be employed for the enantioselective hydrolysis of a corresponding racemic ester, providing access to enantiomerically enriched products.

The table below outlines potential enzymatic transformations relevant to the synthesis.

| Enzyme Class | Transformation | Substrate Example | Product Example | Relevance to Synthesis |

| Ammonia Lyases (PAL/TAL) | Non-oxidative deamination | L-Phenylalanine | trans-Cinnamic acid | Sustainable synthesis of the C₆-C₃ backbone. nih.gov |

| Ene-Reductases | Asymmetric reduction of C=C bond | 3-(4-Bromo-2-nitrophenyl)acrylic acid | (R)- or (S)-3-(4-Bromo-2-nitrophenyl)propanoic acid | Direct stereoselective synthesis of chiral analogs. |

| Lipases/Esterases | Enantioselective hydrolysis (Kinetic Resolution) | Racemic methyl 2-methyl-3-(4-bromo-2-nitrophenyl)propanoate | (R)- or (S)-2-methyl-3-(4-bromo-2-nitrophenyl)propanoic acid | Separation of enantiomers for chiral analogs. |

Flow Chemistry and Continuous Synthesis Methodologies

The synthesis of this compound involves hazardous reactions, most notably electrophilic aromatic nitration. Traditional batch processing of nitration reactions is fraught with safety risks due to the use of corrosive mixed acids (HNO₃/H₂SO₄) and the highly exothermic nature of the reaction, which can lead to thermal runaway. numberanalytics.comnumberanalytics.combeilstein-journals.org Continuous flow chemistry offers a significantly safer and more efficient alternative. ewadirect.com

In a flow reactor, small volumes of reactants are continuously mixed and reacted in a coiled or microchannel reactor. researchgate.net This setup provides superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and minimizing the risk of explosions. numberanalytics.comacs.org The small reactor volume ensures that only a minimal amount of hazardous material is present at any given time. acs.org

A multi-step continuous flow synthesis could be designed where the starting material, such as 3-(4-bromophenyl)propanoic acid, is pumped and mixed with a stream of nitrating agent. The reaction mixture would then flow through a temperature-controlled reactor coil for a specific residence time to ensure complete conversion before being quenched in-line. This approach not only enhances safety but also allows for rapid process optimization and straightforward scaling by extending the operational time ("scale-out"). researchgate.net

The following table compares batch and flow synthesis for the critical nitration step.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | High risk of thermal runaway; large inventory of hazardous materials. numberanalytics.com | Inherently safer; small reaction volume; superior temperature control. ewadirect.comacs.org |

| Heat Transfer | Poor; dependent on vessel surface area-to-volume ratio. numberanalytics.com | Excellent; high surface area-to-volume ratio. researchgate.net |

| Process Control | Difficult to control localized hotspots and mixing. | Precise control over temperature, residence time, and stoichiometry. researchgate.net |

| Scalability | Complex and hazardous scale-up. numberanalytics.com | Simple scale-out by running the process for longer durations. researchgate.net |

| Yield & Selectivity | Often lower due to side reactions from poor temperature control. | Typically higher yield and improved selectivity. rsc.org |

Stereoselective Synthesis of Enantiomers and Diastereomers of Related Analogs to this compound

While this compound itself is achiral, the introduction of a substituent on the propanoic acid side chain, for example at the α- or β-carbon, creates a chiral center. The stereoselective synthesis of such analogs is crucial for pharmaceutical applications where enantiomers often exhibit different pharmacological activities.

Several strategies can be employed for the asymmetric synthesis of these chiral analogs:

Asymmetric Hydrogenation : A key approach is the asymmetric hydrogenation of a prochiral α,β-unsaturated precursor, such as a substituted 3-(4-bromo-2-nitrophenyl)acrylic acid. This reaction, catalyzed by chiral transition metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), can produce the desired enantiomer with high enantiomeric excess (ee). irb.hr

Chiral Auxiliaries : A substrate-controlled approach involves attaching a chiral auxiliary to a precursor molecule. The auxiliary directs a subsequent diastereoselective reaction (e.g., alkylation of an enolate) to form one diastereomer preferentially. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Organocatalysis : Chiral organocatalysts, such as proline derivatives or chiral amines, can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems, establishing the chiral center with high stereocontrol.

The table below outlines potential methods for creating a chiral center in an analog, such as 2-methyl-3-(4-bromo-2-nitrophenyl)propanoic acid.

| Method | Precursor | Reagent/Catalyst | Key Feature |

| Asymmetric Hydrogenation | 2-Methyl-3-(4-bromo-2-nitrophenyl)acrylic acid | Ru(BINAP)Cl₂ / H₂ | Direct, highly efficient method for creating chiral centers via reduction. |

| Chiral Auxiliary | (4-Bromo-2-nitrophenyl)acetyl chloride + Evans auxiliary | Diastereoselective alkylation with methyl iodide | High diastereoselectivity controlled by the auxiliary. |

| Organocatalytic Conjugate Addition | 3-(4-Bromo-2-nitrophenyl)propenal | Propanal + Chiral amine catalyst (e.g., MacMillan catalyst) | Metal-free catalysis for the formation of a β-chiral center. |

Scale-Up Considerations and Process Optimization in Academic Synthesis of this compound

Transitioning a synthetic route from a laboratory bench to a larger, pilot scale (scale-up) introduces significant challenges, particularly concerning safety, cost, and reproducibility. For the synthesis of this compound, the primary hazards are associated with the nitration step.

Process Optimization Goals:

Safety : The foremost concern is managing the exothermicity of the nitration. In a batch reactor, this requires careful control of the addition rate of the nitrating agent and efficient heat dissipation. As discussed, converting this step to a continuous flow process is the most effective strategy to mitigate safety risks. numberanalytics.comacs.org

Yield and Purity : Optimization involves fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry to maximize the yield of the desired product while minimizing the formation of impurities, such as over-nitrated or isomeric byproducts.

Reagent Selection : On a larger scale, the cost and safety of reagents are critical. Using less hazardous or more cost-effective nitrating systems could be explored.

Work-up and Isolation : The process of isolating the final product must be efficient and scalable. This includes optimizing extraction, crystallization, and filtration procedures to ensure high purity and recovery without becoming a bottleneck.

The following table details key parameters for process optimization in a hypothetical scale-up.

| Parameter | Optimization Focus | Batch Consideration | Flow Consideration |

| Temperature | Control exotherm, minimize side products. | Requires robust cooling systems; risk of local hotspots. numberanalytics.com | Precise temperature control is easily achieved. researchgate.net |

| Reagent Stoichiometry | Minimize excess reagents to reduce cost and waste. | Molar ratios are fixed for the entire batch. | Ratios can be precisely controlled by pump flow rates. |

| Reaction Time | Ensure complete conversion without product degradation. | Monitored by sampling (e.g., TLC, HPLC). | Controlled by reactor volume and flow rate (residence time). |

| Mixing | Ensure homogeneity to avoid localized reactions. | Mechanical stirring efficiency decreases on scale-up. | Efficient mixing is inherent to microreactors. researchgate.net |

| Isolation | Maximize recovery of pure product. | Crystallization conditions (solvent, temperature) need careful development. | Continuous crystallization can be integrated into the flow system. |

By systematically addressing these parameters, a synthetic route developed in an academic setting can be made more robust, safer, and more efficient for producing larger quantities of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 4 Bromo 2 Nitrophenyl Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The propanoic acid side chain offers a primary site for a variety of chemical transformations typical of carboxylic acids. However, the reaction kinetics and pathways are modulated by the electronic influence of the substituted phenyl ring.

Esterification and Amidation Kinetics

The conversion of 3-(4-bromo-2-nitrophenyl)propanoic acid to its corresponding esters and amides follows standard protocols, though the reaction rates are influenced by the electronic nature of the aromatic ring.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Amidation: The direct formation of amides from carboxylic acids and amines is generally a slow process requiring high temperatures. More commonly, the carboxylic acid is first activated. This can be achieved by converting it into a more reactive derivative such as an acid chloride or by using coupling agents. The rate of amidation, similar to esterification, is influenced by the electrophilicity of the carbonyl carbon. Therefore, the electron-withdrawing substituents on the aromatic ring are anticipated to facilitate the formation of the tetrahedral intermediate in the amidation reaction.

Table 1: Comparison of General Conditions for Esterification and Amidation

| Reaction | Reagents | Catalyst | General Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Reflux | Ester |

| Amidation (via acid chloride) | Amine (e.g., Ammonia (B1221849), primary amine) | - | Anhydrous, often with a base to neutralize HCl | Amide |

| Amidation (direct) | Amine | High Temperature or Coupling Agent | High Temperature | Amide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, readily reducing the carboxylic acid to the corresponding alcohol, 3-(4-bromo-2-nitrophenyl)propan-1-ol. chemistrysteps.comidc-online.comlibretexts.orgyoutube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. libretexts.org During the reduction with LiAlH₄, the nitro group on the aromatic ring would also likely be reduced to an amino group.

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a reaction that is generally difficult for simple aliphatic carboxylic acids. youtube.com Thermal decarboxylation of this compound would require harsh conditions and is not a facile process. youtube.com Decarboxylation is more readily achieved if there is a carbonyl group or a strongly electron-withdrawing group at the β-position of the carboxylic acid, which is not the case in this molecule. Specialized methods, such as radical-based decarboxylation (e.g., Hunsdiecker reaction), could be employed but are not common pathways. youtube.com

Acid Halide Formation and Subsequent Transformations

One of the most useful transformations of carboxylic acids is their conversion to acid halides, which are highly reactive intermediates.

Acid Halide Formation: this compound can be readily converted to its corresponding acid chloride, 3-(4-bromo-2-nitrophenyl)propanoyl chloride, by treatment with thionyl chloride (SOCl₂). libretexts.orgbyjus.comwikipedia.orgyoutube.comcommonorganicchemistry.com Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be used. wikipedia.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. youtube.com

Subsequent Transformations: The resulting acid chloride is a versatile intermediate that can be used to synthesize a variety of other compounds through nucleophilic acyl substitution. byjus.comwikipedia.org These reactions are generally rapid and high-yielding.

Reaction with alcohols yields esters.

Reaction with amines yields amides.

Reaction with carboxylates yields acid anhydrides.

Friedel-Crafts acylation of aromatic compounds can be achieved in the presence of a Lewis acid catalyst.

Reactions Involving the Aromatic Ring Substituents (Bromine and Nitro Groups)

The bromine and nitro groups on the phenyl ring are not mere spectators; they actively participate in and direct the course of aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group, like a halogen, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this compound, the nitro group is positioned ortho to the bromine atom, making this molecule highly susceptible to SNAr reactions.

The mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which provides substantial stabilization. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

Common nucleophiles for SNAr reactions include alkoxides, phenoxides, amines, and thiols. The rate of reaction is highly dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Reagent Example | Expected Product (after substitution of Br) |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-(4-Methoxy-2-nitrophenyl)propanoic acid |

| Amine | Ammonia (NH₃) | 3-(4-Amino-2-nitrophenyl)propanoic acid |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(4-(Phenylthio)-2-nitrophenyl)propanoic acid |

Electrophilic Aromatic Substitution (EAS) with Deactivating Groups

In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents already present on the ring play a crucial role in determining the rate and regioselectivity of the reaction.

In this compound, all three substituents—the bromo group, the nitro group, and the propanoic acid side chain—are deactivating groups. quora.comyoutube.com This means they withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). libretexts.orgmasterorganicchemistry.com Consequently, harsh reaction conditions (e.g., high temperatures, strong Lewis acid catalysts) are typically required to effect electrophilic substitution.

Furthermore, these groups are all meta-directors (with the exception of the halogen's weak ortho, para-directing resonance effect, which is overridden by its strong inductive deactivation and the powerful directing effects of the other groups). The nitro group and the propanoic acid group direct incoming electrophiles to the positions meta to themselves. The bromine atom also directs meta due to its deactivating inductive effect.

Considering the positions on the ring:

Position 1: Propanoic acid

Position 2: Nitro group

Position 4: Bromo group

The available positions for substitution are 3, 5, and 6.

Position 3 is meta to the propanoic acid and ortho to the nitro group.

Position 5 is meta to the bromo group and meta to the propanoic acid.

Position 6 is ortho to the propanoic acid and meta to the nitro group.

Given the strong deactivating and meta-directing nature of all substituents, electrophilic aromatic substitution on this substrate would be challenging and would likely lead to substitution at position 5, which is meta to both the propanoic acid and the bromo substituent, and avoids steric hindrance from the other groups.

Reduction of the Nitro Group to Amine and Subsequent Derivatizations

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, opening pathways to a wide array of derivatives. This conversion can be achieved through various established methods for the reduction of aromatic nitro compounds. Common reagents include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reduction methods employing metals in acidic media, like iron in acetic acid or tin(II) chloride, are also effective. commonorganicchemistry.com The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the bromo substituent (hydrodebromination), which can occur under certain catalytic hydrogenation conditions.

Upon successful reduction to 3-(2-amino-4-bromophenyl)propanoic acid, the resulting aniline (B41778) derivative serves as a versatile intermediate for further derivatization. The amino group can undergo a multitude of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction).

These derivatizations are fundamental in modifying the electronic and steric properties of the molecule, which is a common strategy in the development of compounds with specific biological or material properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Bromo Position

The bromo substituent at the C4 position of the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent, and the Heck reaction, involving the coupling with an alkene, are prominent examples.

The success and regioselectivity of these reactions on this compound or its amino derivative can be influenced by the nature of the other substituents. The electron-withdrawing nitro group can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst. Conversely, the electron-donating amino group in the reduced form might modulate this reactivity. The propanoic acid side chain could potentially coordinate with the metal catalyst, influencing the reaction outcome.

While specific studies on this compound are not extensively documented in publicly available literature, the general principles of palladium-catalyzed cross-coupling on substituted aryl bromides are well-established. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 3-(4-Aryl-2-nitrophenyl)propanoic acid |

| Heck | Alkene | 3-(4-Alkenyl-2-nitrophenyl)propanoic acid |

| Sonogashira | Terminal alkyne | 3-(4-Alkynyl-2-nitrophenyl)propanoic acid |

| Buchwald-Hartwig | Amine | 3-(4-Amino-2-nitrophenyl)propanoic acid derivative |

Regioselectivity and Site-Specificity in Ring Transformations

The directing effects of the substituents on the benzene ring govern the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. The nitro group is a strong deactivating group and a meta-director, while the bromo substituent is a deactivating ortho-, para-director. The propanoic acid side chain is a weakly deactivating group and also a meta-director.

In the case of this compound, the positions ortho and para to the bromine are already substituted. The positions ortho and para to the nitro group are at C1, C3, and C5. The position meta to the nitro group is C5. The positions meta to the propanoic acid are C1 and C5. Therefore, any further electrophilic substitution would be strongly disfavored due to the presence of two deactivating groups.

Following the reduction of the nitro group to an amino group, the directing effects change significantly. The amino group is a strong activating group and an ortho-, para-director. This would activate the ring towards electrophilic substitution, with the positions ortho and para to the amino group (C1, C3, and C5) being the most reactive sites. The outcome of such reactions would depend on the interplay of the directing effects of the amino, bromo, and propanoic acid groups.

Transformations of the Propanoic Acid Side Chain

The propanoic acid side chain offers additional sites for chemical modification, allowing for the introduction of further functional groups or the construction of cyclic structures.

Alpha-Halogenation and Subsequent Reactions

The carbon atom alpha to the carboxylic acid group can undergo halogenation, most notably through the Hell-Volhard-Zelinski (HVZ) reaction. This reaction involves the treatment of the carboxylic acid with a halogen (e.g., bromine) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by the halogen at the alpha-position.

The resulting α-halo acid, 2-bromo-3-(4-bromo-2-nitrophenyl)propanoic acid, is a valuable synthetic intermediate. The newly introduced halogen at the alpha-position can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.

Oxidation and Functionalization at the Beta-Position

The carbon atom at the beta-position of the propanoic acid side chain is a benzylic position. Benzylic carbons are susceptible to oxidation under certain conditions, typically requiring the presence of at least one benzylic hydrogen atom. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid. However, in the case of this compound, this would lead to the formation of 4-bromo-2-nitrobenzoic acid, with the cleavage of the Cα-Cβ bond.

More controlled functionalization at the benzylic position can be challenging but may be achieved using specific reagents that favor benzylic C-H activation.

Cyclization Reactions Leading to Fused Heterocycles

The presence of the propanoic acid side chain ortho to an amino group (after reduction of the nitro group) provides a scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. One of the most common and synthetically valuable transformations is the formation of quinolone derivatives.

For instance, 3-(2-amino-4-bromophenyl)propanoic acid can undergo intramolecular amide formation to yield a dihydroquinolinone. This can be achieved by activating the carboxylic acid group, for example, by converting it to an acyl chloride or using a coupling agent, followed by nucleophilic attack by the ortho-amino group. Subsequent oxidation or dehydration can lead to the corresponding quinolinone. The synthesis of various quinoline (B57606) and quinolin-2-one derivatives from related precursors highlights the utility of this approach in generating medicinally relevant scaffolds. nih.govnih.gov

Table 2: Potential Cyclization Products

| Starting Material | Reaction Type | Fused Heterocycle |

| 3-(2-Amino-4-bromophenyl)propanoic acid | Intramolecular amidation | 7-Bromo-3,4-dihydroquinolin-2(1H)-one |

| 3-(2-Amino-4-bromophenyl)propanoic acid | Dehydrative cyclization (e.g., Friedel-Crafts acylation) | 7-Bromo-2,3-dihydro-1H-inden-1-one |

These cyclization reactions are powerful tools for the construction of rigid, polycyclic molecules from a relatively simple linear precursor, demonstrating the synthetic versatility of this compound.

Mechanistic Studies of Key Transformations of this compound

Kinetic Isotope Effect (KIE) Studies

No studies reporting the use of kinetic isotope effects to investigate the reaction mechanisms of this compound have been found. Such studies would involve isotopic labeling to probe the rate-determining steps of its reactions, but this line of inquiry has not been documented for this specific compound.

Hammett Plot Analysis for Substituent Effects

There is no available research where Hammett plot analysis has been applied to reactions of this compound or its derivatives. This type of analysis, which correlates reaction rates and equilibrium constants with substituent parameters, is a powerful tool for understanding electronic effects in reaction mechanisms, but it has not been utilized in published studies for this molecule.

Computational Mechanistic Elucidation

Similarly, a search for computational studies, such as Density Functional Theory (DFT) calculations, that model the reaction pathways, transition states, and energy profiles for reactions of this compound returned no results. These computational methods provide valuable insights into reaction mechanisms at a molecular level, but they have not been applied to this specific acid in the available literature.

Advanced Spectroscopic and Structural Elucidation of 3 4 Bromo 2 Nitrophenyl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(4-Bromo-2-nitrophenyl)propanoic acid. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the intricate connectivity within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would be expected to show correlations between the protons of the propanoic acid chain (between the α- and β-protons) and between adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. This technique is fundamental for assigning the carbon signals of the aromatic ring and the propanoic acid side chain by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the benzylic protons of the propanoic acid chain to the aromatic carbons, confirming the attachment of the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of nuclei. It detects through-space interactions (Nuclear Overhauser Effects) between protons that are close to each other, regardless of whether they are connected through bonds. This can provide insights into the preferred conformation of the molecule, for example, the orientation of the propanoic acid side chain relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound. Disclaimer: The following data is hypothetical and based on typical values for analogous compounds, as specific experimental data for this compound is not readily available.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (¹H-¹H) |

|---|---|---|---|---|

| H-α | ~2.8 | C-α (~35) | C-β, C=O, C-1' | H-β, H-2' (if conformationally close) |

| H-β | ~3.2 | C-β (~30) | C-α, C=O, C-1', C-2', C-6' | H-α, H-2' (if conformationally close) |

| H-3' | ~7.8 | C-3' (~125) | C-1', C-5' | H-5' |

| H-5' | ~7.6 | C-5' (~130) | C-1', C-3', C-4' | H-3', H-6' |

| H-6' | ~7.9 | C-6' (~135) | C-2', C-4' | H-5' |

| C=O | - | ~178 | - | - |

| C-1' | - | ~140 | - | - |

| C-2' | - | ~150 | - | - |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. rsc.orgnih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide valuable information about the local environment of the nuclei.

For this compound, ssNMR would be particularly useful for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of a compound will generally give distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions. nih.gov

Characterizing Crystal Packing: ssNMR can probe intermolecular distances and arrangements. Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide high-resolution spectra of the carbon skeleton, and specific pulse sequences can be used to measure internuclear distances, offering insights into how the molecules are packed in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.

By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise coordinates of each atom in the unit cell. This would reveal:

Bond lengths and angles: Providing confirmation of the covalent structure.

Molecular Conformation: The exact spatial arrangement of the atoms, including the torsion angles that define the orientation of the propanoic acid side chain relative to the substituted phenyl ring. For instance, in related brominated phenylpropanoic acid derivatives, specific conformations are often observed. researchgate.net

The crystal structure analysis would elucidate the network of intermolecular interactions that stabilize the crystal lattice. For this compound, key interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that it would form dimeric structures or chains through O-H···O hydrogen bonds. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

The interplay of these interactions defines the supramolecular synthons, which are the predictable and robust patterns of intermolecular recognition. researchgate.netnih.gov

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. nih.gov By co-crystallizing this compound with suitable host molecules (co-formers), it is possible to modify its physicochemical properties.

Selection of Co-formers: Co-formers are typically chosen based on their ability to form complementary and robust supramolecular synthons with the target molecule. For a carboxylic acid like this compound, common co-formers include pyridines (forming strong N-H···O and O-H···N hydrogen bonds), amides, and other carboxylic acids. rsc.org

Structural Analysis of Co-crystals: Single-crystal X-ray diffraction of the resulting co-crystals would reveal the new supramolecular architecture and the specific intermolecular interactions between the target molecule and the co-former. This provides valuable insights into the principles of crystal engineering and the design of new materials. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural features of molecules. For this compound, these methods provide critical insights into its molecular vibrations, bonding, and intermolecular interactions.

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the distinct vibrational modes of its constituent functional groups: the carboxylic acid, the nitro group, and the substituted benzene (B151609) ring. While specific experimental spectra for this exact compound are not widely published, a reliable assignment of its characteristic vibrational modes can be predicted based on data from analogous compounds.

The key vibrational modes include:

Carboxylic Acid Group (-COOH): This group gives rise to some of the most prominent bands. The O-H stretching vibration typically appears as a very broad and strong band in the region of 3300-2500 cm⁻¹, a characteristic feature resulting from strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching mode is expected to produce a strong, sharp absorption band around 1710 cm⁻¹ for the hydrogen-bonded dimer form.

Nitro Group (-NO₂): The nitro group is characterized by two distinct stretching vibrations: a strong asymmetric stretch typically found in the 1570-1500 cm⁻¹ range and a symmetric stretch of medium intensity between 1370-1300 cm⁻¹. The presence of the electron-withdrawing bromine atom and the propanoic acid chain on the phenyl ring can influence the exact positions of these bands.

Substituted Benzene Ring: The aromatic ring exhibits several characteristic vibrations. C-H stretching modes are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear as a set of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring (1,2,4-trisubstituted) gives rise to a specific pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution arrangement.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

A summary of the predicted characteristic vibrational frequencies for this compound is presented below.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Propanoic Acid Chain | 2980 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1720 - 1700 | Strong |

| C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Weak |

| Asymmetric NO₂ Stretch | Nitro Group | 1570 - 1500 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1370 - 1300 | Medium |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1300 - 1200 / 1440 - 1395 | Medium |

| Aromatic C-H Out-of-Plane Bend | Benzene Ring | 900 - 650 | Medium to Strong |

| C-Br Stretch | Bromo-Aryl | 600 - 500 | Medium to Strong |

Hydrogen Bonding: In the solid state and in concentrated solutions, carboxylic acids like this compound typically exist as centrosymmetric dimers formed through strong intermolecular hydrogen bonds between their carboxyl groups. researchgate.netmostwiedzy.pl This dimerization is evident in vibrational spectroscopy, most notably by the significant broadening of the O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form. researchgate.net The formation of these stable hydrogen-bonded pairs is a dominant feature governing the physical properties and crystal structure of many aromatic carboxylic acids.

Tautomeric Forms: Tautomerism involves the interconversion of structural isomers, typically through the migration of a proton. For this compound, two potential, though less common, forms of tautomerism could be considered:

Keto-Enol Tautomerism: The carboxylic acid group can theoretically exist in an enol form (a C=C double bond with an adjacent -OH group). However, for simple carboxylic acids, the keto form is overwhelmingly more stable. Spectroscopic evidence for significant enol tautomerism in carboxylic acids is generally observed only under specific conditions, such as in deliquesced particles, where interactions with water can alter the equilibrium. nih.govresearchgate.net

Nitro-Aci Tautomerism: The nitro group can undergo tautomerization to its aci-nitro form (a nitronic acid), where a proton from an adjacent carbon is transferred to one of the oxygen atoms of the nitro group, forming a C=N double bond. This is more likely if the alpha-carbon is acidic. For the title compound, this would involve the methylene (B1212753) group adjacent to the phenyl ring. The presence of the aci-nitro tautomer would lead to distinct changes in the IR and Raman spectra, including the disappearance of the characteristic NO₂ stretching bands and the appearance of C=N and N-OH vibrational modes. rsc.org

Under standard conditions, this compound is expected to exist almost exclusively in its primary keto and nitro forms. Spectroscopic identification of any significant concentration of tautomeric forms would require specialized experimental conditions.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable for the definitive structural characterization of organic molecules, providing precise information on molecular weight, elemental composition, fragmentation patterns, and even three-dimensional shape in the gas phase.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. youtube.com The molecular formula of this compound is C₉H₈BrNO₄. Due to the presence of two stable bromine isotopes (⁷⁹Br and ⁸¹Br) with near-equal natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M] and any bromine-containing fragments, with two peaks of roughly equal intensity separated by approximately 2 Da.

The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element, can be determined with high accuracy. This allows for unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. missouri.edusisweb.com

Calculated Exact Masses for the Molecular Ion [M]

| Ion Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

| [C₉H₈⁷⁹BrNO₄] | ⁷⁹Br | 272.9637 |

| [C₉H₈⁸¹BrNO₄] | ⁸¹Br | 274.9616 |

| [C₉H₇⁷⁹BrNO₄]⁻ (Deprotonated Ion [M-H]⁻) | ⁷⁹Br | 271.9560 |

| [C₉H₇⁸¹BrNO₄]⁻ (Deprotonated Ion [M-H]⁻) | ⁸¹Br | 273.9539 |

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion. nih.gov By inducing fragmentation through collision-induced dissociation (CID), one can gain detailed structural information. For the deprotonated molecule of this compound ([M-H]⁻, m/z 272/274), several fragmentation pathways can be predicted based on the known behavior of nitroaromatic and carboxylic acid compounds. nih.govresearchgate.net

Plausible fragmentation pathways include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group is a very common fragmentation pathway for deprotonated carboxylic acids.

Loss of Nitro Group: Fragmentation involving the nitro group can occur through the loss of NO (30 Da) or NO₂ (46 Da). youtube.com

Side-chain Cleavage: Cleavage of the propanoic acid side chain can occur at various points, leading to characteristic fragment ions.

Predicted MS/MS Fragments for [C₉H₇⁷⁹BrNO₄]⁻ (m/z 271.96)

| Predicted Fragment Ion | Neutral Loss | Fragment m/z |

| [C₈H₇⁷⁹BrNO₂]⁻ (Loss of CO₂) | CO₂ | 227.97 |

| [C₉H₇⁷⁹BrO₂]⁻ (Loss of NO₂) | NO₂ | 225.96 |

| [C₇H₅⁷⁹BrO]⁻ (Benzylic cleavage with loss of C₂H₂O₂) | C₂H₂O₂ | 199.95 |

| [C₆H₃⁷⁹BrNO₂]⁻ (Loss of propanoic acid from ring) | C₃H₄O₂ | 215.94 |

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge in the gas phase. azom.comnih.govnih.gov This allows for the separation of isomers (compounds with the same formula but different structures) and conformers (different spatial arrangements of the same molecule). azom.comresearchgate.net

The this compound molecule possesses a flexible propanoic acid side chain. The rotation around the C-C single bonds allows the molecule to adopt different three-dimensional shapes, or conformations. While these conformers have the identical mass, they can have different rotationally averaged collision cross-sections (CCS), which is a measure of their shape. nih.gov IM-MS can separate these gas-phase conformers based on their different drift times through a gas-filled mobility cell. nih.gov More compact conformers will travel faster (shorter drift time) than more extended ones.

Therefore, IM-MS analysis of this compound could potentially reveal the presence of multiple stable gas-phase conformers, providing an additional dimension of structural characterization beyond mass. nih.govnih.gov This technique would be particularly powerful for distinguishing it from any positional isomers, such as 3-(2-bromo-4-nitrophenyl)propanoic acid, which would likely exhibit different CCS values. researchgate.net

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration and conformational preferences of enantiomers in solution.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the electronic transitions within the molecule and is exquisitely sensitive to its three-dimensional structure. A positive or negative CD signal, known as a Cotton effect, is characteristic of a specific enantiomer.

Optical Rotatory Dispersion (ORD) spectroscopy, a complementary technique, measures the rotation of the plane of linearly polarized light as it passes through a chiral sample. The resulting ORD curve, a plot of optical rotation versus wavelength, is also unique to a particular enantiomer.

For a hypothetical chiral derivative of this compound, the aromatic chromophore and the carbonyl group of the carboxylic acid would be the primary contributors to the CD and ORD spectra. The spatial arrangement of these groups relative to the chiral center would dictate the sign and magnitude of the Cotton effects. For instance, the n → π* transition of the carbonyl group and the π → π* transitions of the nitroaromatic ring would give rise to characteristic CD bands.

Hypothetical Circular Dichroism Data for a Chiral Derivative:

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| 340 | +2.5 |

| 310 | -5.8 |

| 280 | +8.2 |

| 250 | -1.5 |

| 220 | +12.0 |

This interactive table presents hypothetical data for illustrative purposes.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a chiral molecule. VCD provides a rich fingerprint of the molecule's stereochemistry. A significant advantage of VCD is that it can be used to determine the absolute configuration of a chiral molecule in solution without the need for crystallization or the presence of a heavy atom.

The determination of absolute configuration by VCD involves a comparison of the experimental VCD spectrum with the theoretically predicted spectrum for one of the enantiomers. This computational prediction is typically performed using density functional theory (DFT) calculations. A good agreement between the experimental spectrum of an enantiomer and the calculated spectrum for a specific absolute configuration (e.g., R or S) allows for an unambiguous assignment.

For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic bands associated with the vibrational modes of the stereogenic center and its surrounding functionalities, such as the C-H, C=O, and NO₂ stretching and bending vibrations. By comparing the experimental VCD spectrum with the calculated spectra for both the (R)- and (S)-enantiomers, the absolute configuration can be definitively established. This approach has been successfully applied to determine the absolute configuration of various chiral carboxylic acids.

Hypothetical Vibrational Circular Dichroism Data for a Chiral Derivative:

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) |

| 2980 | +1.2 |

| 1715 | -3.5 |

| 1525 | +2.8 |

| 1345 | -1.9 |

| 1180 | +0.8 |

This interactive table presents hypothetical data for illustrative purposes.

Following a comprehensive search for scholarly articles and computational data, it has been determined that there are no publicly available theoretical and computational studies specifically focused on the chemical compound This compound .

The search for data pertaining to Density Functional Theory (DFT) calculations, Ab Initio methods, Frontier Molecular Orbitals (HOMO-LUMO), conformational analysis, or Potential Energy Surface (PES) mapping for this exact molecule did not yield any specific research findings. While computational studies exist for structurally related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of such data.

Therefore, it is not possible to generate the requested article with the specified outline and content requirements due to the absence of dedicated research on this compound in the available scientific literature.

Theoretical and Computational Investigations of this compound

Computational chemistry offers a powerful lens through which to examine the intricacies of molecular structure, reactivity, and properties. For this compound, theoretical and computational studies provide invaluable insights that complement experimental findings. These in silico methods allow for a detailed exploration of conformational possibilities, reaction pathways, and electronic characteristics, which are crucial for understanding its chemical behavior.

Derivatization and Synthetic Utility of 3 4 Bromo 2 Nitrophenyl Propanoic Acid As a Building Block

Synthesis of Novel Esters and Amides of 3-(4-Bromo-2-nitrophenyl)propanoic Acid

The carboxylic acid functionality of this compound serves as a prime site for derivatization to form esters and amides. Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), would be expected to yield the corresponding esters. Alternatively, reaction with a milder activating agent like dicyclohexylcarbodiimide (DCC) followed by the addition of an alcohol can also be employed.

Similarly, amide synthesis can be achieved through the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Peptide coupling reagents, such as HATU or HOBt, provide a milder and often more efficient route to a wide array of amides, minimizing side reactions. The presence of the nitro and bromo substituents on the aromatic ring may influence the reaction kinetics but are not expected to interfere with these standard transformations.

Table 1: Potential Ester and Amide Derivatives of this compound

| Derivative Type | Reactant | Potential Product Name |

|---|---|---|

| Ester | Methanol | Methyl 3-(4-bromo-2-nitrophenyl)propanoate |

| Ester | Ethanol (B145695) | Ethyl 3-(4-bromo-2-nitrophenyl)propanoate |

| Amide | Ammonia (B1221849) | 3-(4-bromo-2-nitrophenyl)propanamide |

Preparation of Chiral Derivatives via Asymmetric Synthesis

The propanoic acid chain of this compound offers opportunities for the introduction of chirality. Asymmetric synthesis methodologies could be employed to prepare enantiomerically enriched derivatives. For instance, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor would install a chiral center at the α-position. Another approach involves the use of chiral auxiliaries. By attaching a chiral auxiliary to the carboxylic acid, diastereoselective reactions can be performed on the propanoic acid backbone, followed by the removal of the auxiliary to yield the chiral product.

Furthermore, kinetic resolution of the racemic acid or its derivatives using chiral catalysts or enzymes could be a viable strategy to separate the enantiomers and obtain optically pure compounds.

Exploration of this compound in the Synthesis of Complex Organic Scaffolds

The unique combination of functional groups in this compound makes it a potentially valuable building block for the synthesis of more complex molecular architectures.

Building Blocks for Heterocyclic Chemistry

The presence of the nitro group and the bromine atom on the phenyl ring, along with the carboxylic acid, provides multiple handles for the construction of heterocyclic systems. For example, reduction of the nitro group to an amine would yield 3-(2-amino-4-bromophenyl)propanoic acid. This intermediate could then undergo intramolecular cyclization, potentially via acylation of the newly formed amine by the carboxylic acid, to form a lactam, a core structure in many biologically active molecules. Further reactions involving the bromine atom, such as palladium-catalyzed cross-coupling reactions, could introduce additional diversity and lead to the formation of more complex fused heterocyclic systems.

Precursors for Macrocyclic Compounds

While specific examples are not documented, the structure of this compound suggests its potential as a precursor for macrocyclic compounds. For instance, derivatization of the carboxylic acid to include a long chain with a terminal reactive group could enable an intramolecular ring-closing reaction. Methodologies such as ring-closing metathesis (RCM) or macrolactonization could be employed, depending on the nature of the introduced chain. The rigid phenyl group would act as a conformational constraint within the macrocyclic structure.

Incorporation into Polymeric Materials (excluding material properties)

The carboxylic acid group of this compound allows for its incorporation into polymeric chains through polyester or polyamide formation. Polycondensation reactions with diols or diamines would lead to polymers containing the substituted phenyl ring as a repeating unit. The bromine atom could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer backbone.

Transformation into Intermediates for Advanced Chemical Synthesis

This compound can be transformed into a variety of intermediates for more advanced synthetic applications. As mentioned, reduction of the nitro group to an amine is a key transformation. This amine can then be diazotized and subjected to Sandmeyer or related reactions to introduce a range of other substituents (e.g., -Cl, -CN, -OH) in place of the original nitro group. The bromine atom is also a versatile functional group for transformations such as Suzuki, Heck, or Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds and the construction of more elaborate molecular frameworks.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dicyclohexylcarbodiimide (DCC) |

| Thionyl chloride |

| Oxalyl chloride |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| HOBt (Hydroxybenzotriazole) |

Synthesis of Substituted Benzodihydropyrans or Related Ring Systems

The synthesis of substituted benzodihydropyrans from this compound represents a multi-step synthetic challenge that leverages the functionalities of the starting material. A plausible, albeit not explicitly documented, synthetic route would likely involve an initial reduction of the nitro group to an amine. This transformation is a common and high-yielding reaction, typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride.

The resulting 3-(2-amino-4-bromophenyl)propanoic acid could then undergo intramolecular cyclization to form a lactam. However, to form a benzodihydropyran ring, the carboxylic acid side chain would need to be modified. For instance, reduction of the carboxylic acid to the corresponding alcohol, followed by an intramolecular etherification or a related cyclization reaction, could be envisioned. The specific conditions for such a cyclization would depend on the exact nature of the intermediates and the desired substitution pattern on the pyran ring. This hypothetical pathway underscores the potential of this compound as a precursor to more complex heterocyclic structures, pending further investigation and optimization of the required synthetic steps.

Formation of Nitrones and Other Reactive Intermediates

The nitro group of this compound is a key functional handle for the formation of nitrones, which are valuable 1,3-dipoles in organic synthesis, particularly in cycloaddition reactions for the construction of five-membered heterocycles. Several methods for the conversion of nitro compounds to nitrones have been reported and could be applicable here.

One common approach involves the partial reduction of the nitro group to a hydroxylamine, followed by condensation with an aldehyde or ketone. For instance, the zinc-mediated reduction of nitroarenes in the presence of an aldehyde is an efficient one-pot method for synthesizing a wide range of nitrones. thieme-connect.com This method is often mild enough to tolerate other functional groups. thieme-connect.com

Alternatively, modern catalytic methods offer direct routes from nitro compounds. A palladium-catalyzed redox cross-coupling of nitro compounds and alcohols has been established as a mild and convenient, ligand-free method for nitrone synthesis. acs.org Another approach is the use of electrochemical methods, where the nitro compound is reduced to a hydroxylamine in situ and then condensed with an anodically generated aldehyde. acs.org

The application of these methods to this compound would need to consider the potential for the carboxylic acid group to interfere with the reaction conditions. For example, the acidic proton of the carboxylic acid might need to be protected, or the reaction conditions carefully chosen to avoid unwanted side reactions.

The following table summarizes some general methods for nitrone synthesis from nitro compounds that could be adapted for this compound.

| Method | Reagents and Conditions | Potential Advantages | Representative Example (from literature) |

| Zinc-Mediated Reduction and Condensation | Nitro compound, aldehyde, zinc powder, acetic acid in ethanol | One-pot procedure, mild conditions | Synthesis of various aromatic and aliphatic nitrones thieme-connect.com |

| Palladium-Catalyzed Redox Cross-Coupling | Nitro compound, alcohol, PdCl₂, LiOH in toluene | Ligand-free, scalable | Coupling of nitrobenzene with benzyl alcohol acs.org |

| Paired Electrochemical Synthesis | Nitro compound (cathode), alcohol (anode), divided cell | Green solvent conditions, no catalyst needed | Synthesis of substituted nitrones from nitrobenzene and benzyl alcohol derivatives acs.org |

Development of Libraries of Related Compounds for Academic Screening (e.g., in reaction discovery, not biological)

The trifunctional nature of this compound makes it an excellent scaffold for diversity-oriented synthesis (DOS). DOS aims to efficiently generate collections of structurally diverse small molecules for screening in various assays, including for the discovery of new chemical reactions. rsc.orgcam.ac.uk The distinct reactivity of the carboxylic acid, nitro group, and bromo substituent allows for a modular approach to library synthesis, where each functional group can be independently and selectively modified.

A hypothetical DOS library based on this scaffold could be constructed as follows:

Carboxylic Acid Modification: The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or ketones. By reacting the starting material with a diverse set of alcohols, amines, or organometallic reagents, a first layer of diversity can be introduced.

Nitro Group Transformation: The nitro group can be reduced to an amine and then further derivatized (e.g., through acylation, sulfonylation, or reductive amination). Alternatively, as discussed previously, it can be converted to a nitrone for use in cycloaddition reactions.

Bromo Substituent Chemistry: The bromo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a vast array of aryl, vinyl, and alkynyl substituents at this position.

By systematically applying these transformations in a combinatorial fashion, a large and structurally diverse library of compounds can be generated from a single, readily accessible starting material. The resulting compounds, with their varied stereochemistry, and functional group arrays, would be well-suited for screening in the context of reaction discovery, where new catalysts or transformations are sought.

The table below illustrates a possible diversification strategy for generating a compound library from this compound.

| Functional Group | Reaction Type | Example Reagents/Building Blocks | Resulting Functionality |

| Carboxylic Acid | Amide Coupling | Library of primary and secondary amines | Amides |

| Esterification | Library of alcohols | Esters | |

| Nitro Group | Reduction, then Acylation | Library of acyl chlorides | Anilides |

| Nitrone Formation | Library of aldehydes | Nitrones | |

| Bromo Substituent | Suzuki Coupling | Library of boronic acids | Biaryls |

| Sonogashira Coupling | Library of terminal alkynes | Aryl alkynes |

This strategic approach to library design, enabled by the unique substitution pattern of this compound, highlights its value as a versatile starting material for exploring novel chemical space.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromo-2-nitrophenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step synthesis is typically employed: (1) Bromination : Start with 3-(2-nitrophenyl)propanoic acid and introduce bromine at the para position using electrophilic substitution (e.g., FeBr₃ catalyst). (2) Nitration : Alternatively, nitrate 3-(4-bromophenyl)propanoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .

- Optimization : Monitor reaction progress via TLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (70–85%) are achievable by adjusting stoichiometry (1:1.2 molar ratio for bromination) and reaction time (2–4 hours for nitration) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to coupling between H-3 and H-5. The deshielding effect of the nitro group shifts H-3 upfield compared to H-5 .

- IR Spectroscopy : Strong asymmetric/symmetric stretches for the nitro group (1520 cm⁻¹ and 1350 cm⁻¹) and carboxylic acid O–H (2500–3000 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 229 (C₉H₈BrNO₄⁺) and fragment peaks at m/z 183 (loss of –NO₂) .

Q. How does the electronic influence of the bromo and nitro substituents affect the chemical reactivity of this compound in typical organic reactions?

- Methodological Answer :

- The nitro group (meta-directing, electron-withdrawing) deactivates the ring, reducing electrophilic substitution but favoring nucleophilic attack at positions ortho to itself.

- The bromo group (ortho/para-directing, weakly deactivating) competes for directing effects. For example, esterification of the carboxylic acid proceeds slower than unsubstituted analogs due to reduced nucleophilicity .

Advanced Research Questions

Q. What strategies can be employed to resolve regiochemical ambiguities during further functionalization of this compound, given the competing directing effects of its substituents?

- Methodological Answer :

- Protection/Deprotection : Temporarily block the nitro group (e.g., reduction to amine followed by acetylation) to allow bromine-directed reactions.

- Computational Modeling : Use DFT calculations to predict reactive sites. For example, the nitro group’s meta-directing effect may dominate in electrophilic substitutions, directing groups to position 5 .

- Experimental Validation : Perform pilot reactions (e.g., Friedel-Crafts alkylation) and analyze products via 2D NMR (COSY, NOESY) .

Q. How can computational chemistry methods (e.g., DFT calculations) predict and rationalize the preferred sites of electrophilic/nucleophilic attack on this compound?

- Methodological Answer :

- Electron Density Mapping : Calculate Fukui indices to identify nucleophilic (carboxylic acid oxygen) and electrophilic (aromatic ring positions) sites.

- HOMO-LUMO Analysis : The nitro group lowers LUMO energy, making the ring more susceptible to nucleophilic attack at position 6. Validate with experimental kinetic studies .

Q. What experimental approaches are suitable for investigating the potential biological activity of derivatives of this compound, particularly in enzyme inhibition studies?

- Methodological Answer :